molecular formula C19H22ClN3 B10790554 3'-(3-Dimethylaminophenyl)epibatidine

3'-(3-Dimethylaminophenyl)epibatidine

Cat. No.: B10790554
M. Wt: 327.8 g/mol
InChI Key: FTFGQJKAWBRVCG-YXJHDRRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’-(3-Dimethylaminophenyl)epibatidine is a synthetic derivative of epibatidine, a potent alkaloid originally isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. This compound is known for its high affinity for nicotinic acetylcholine receptors, making it a significant subject of research in neuropharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-(3-Dimethylaminophenyl)epibatidine typically involves the modification of the epibatidine structureThis process often involves multiple steps, including halogenation, nucleophilic substitution, and reductive amination .

Industrial Production Methods: While specific industrial production methods for 3’-(3-Dimethylaminophenyl)epibatidine are not widely documented, the synthesis generally follows standard organic synthesis protocols. These methods ensure high purity and yield, essential for its use in research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: 3’-(3-Dimethylaminophenyl)epibatidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to N-oxide derivatives, while reduction can yield amines or other reduced forms .

Mechanism of Action

3’-(3-Dimethylaminophenyl)epibatidine exerts its effects by binding to nicotinic acetylcholine receptors, particularly the α4β2 subtype. This binding leads to the activation of these receptors, resulting in the modulation of neurotransmitter release. The compound’s high affinity for these receptors makes it a potent agonist, influencing both central and peripheral nervous systems .

Comparison with Similar Compounds

Uniqueness: 3’-(3-Dimethylaminophenyl)epibatidine is unique due to its specific structural modifications, which aim to balance potency and safety.

Properties

Molecular Formula

C19H22ClN3

Molecular Weight

327.8 g/mol

IUPAC Name

3-[5-[(1R,2R,4S)-7-azabicyclo[2.2.1]heptan-2-yl]-2-chloropyridin-3-yl]-N,N-dimethylaniline

InChI

InChI=1S/C19H22ClN3/c1-23(2)15-5-3-4-12(8-15)17-9-13(11-21-19(17)20)16-10-14-6-7-18(16)22-14/h3-5,8-9,11,14,16,18,22H,6-7,10H2,1-2H3/t14-,16+,18+/m0/s1

InChI Key

FTFGQJKAWBRVCG-YXJHDRRASA-N

Isomeric SMILES

CN(C)C1=CC=CC(=C1)C2=C(N=CC(=C2)[C@H]3C[C@@H]4CC[C@H]3N4)Cl

Canonical SMILES

CN(C)C1=CC=CC(=C1)C2=C(N=CC(=C2)C3CC4CCC3N4)Cl

Origin of Product

United States

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